(1-Methylcycloheptyl)methanesulfonamide
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Overview
Description
(1-Methylcycloheptyl)methanesulfonamide is an organic compound with the molecular formula C₉H₁₉NO₂S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcycloheptyl)methanesulfonamide typically involves the reaction of 1-methylcycloheptylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{1-Methylcycloheptylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methylcycloheptyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
(1-Methylcycloheptyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-Methylcycloheptyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A derivative used in organic synthesis.
tert-Butyl((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another sulfonamide derivative with unique applications.
Uniqueness
(1-Methylcycloheptyl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cycloheptyl ring and methyl group contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
(1-methylcycloheptyl)methanesulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-9(8-13(10,11)12)6-4-2-3-5-7-9/h2-8H2,1H3,(H2,10,11,12) |
InChI Key |
SWCMXDZCOXDLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1)CS(=O)(=O)N |
Origin of Product |
United States |
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